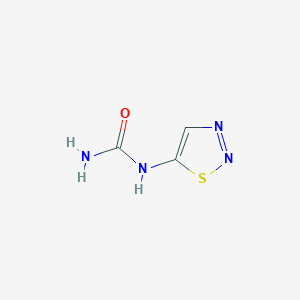

(1,2,3-thiadiazol-5-yl)urea

CAS No.: 89270-19-9

Cat. No.: VC8006743

Molecular Formula: C3H4N4OS

Molecular Weight: 144.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89270-19-9 |

|---|---|

| Molecular Formula | C3H4N4OS |

| Molecular Weight | 144.16 g/mol |

| IUPAC Name | thiadiazol-5-ylurea |

| Standard InChI | InChI=1S/C3H4N4OS/c4-3(8)6-2-1-5-7-9-2/h1H,(H3,4,6,8) |

| Standard InChI Key | HQYZTGGAEAFKIO-UHFFFAOYSA-N |

| SMILES | C1=C(SN=N1)NC(=O)N |

| Canonical SMILES | C1=C(SN=N1)NC(=O)N |

Introduction

Chemical Structure and Substituent Diversity

The core structure of (1,2,3-thiadiazol-5-yl)urea consists of a five-membered 1,2,3-thiadiazole ring (containing sulfur and two nitrogen atoms) connected via a urea (-NH-C(=O)-NH-) linkage to an organic substituent. The substituent at the thiadiazole’s position 5 and the urea’s nitrogen positions (N1 and N3) are critical for modulating bioactivity.

Structural Features

| Component | Description |

|---|---|

| Thiadiazole Ring | Five-membered ring with sulfur at position 1 and nitrogens at positions 2 and 3. |

| Urea Linkage | Bridging group between the thiadiazole and organic substituent. |

| Substituents | Hydroxyalkyl, methoxy, alkyl, alkenyl, phenyl, and carbamoyl groups. |

Key derivatives include:

-

1-(2-Hydroxyethyl)-3-[1,2,3-thiadiazol-5-yl]urea (antistress agent) .

-

1-(Phenyl)-3-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron, a cytokinin-like compound) .

-

1-(3-Methoxy-propyl)-3-[1,2,3-thiadiazol-5-yl]urea (herbicidal activity) .

Synthesis Methods

The synthesis of (1,2,3-thiadiazol-5-yl)urea derivatives typically involves two steps:

-

Preparation of 1,2,3-thiadiazole precursors:

-

Urea formation:

Representative Synthesis Routes

| Route | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Amine Condensation | 1,2,3-Thiadiazole-5-carbonyl chloride + amine | 1-(Substituted-alkyl)-3-thiadiazolyl urea | 50–80% |

| Urea Derivatization | Thiadiazole-5-isocyanate + amine | 1-(Phenyl)-3-thiadiazolyl urea (Thidiazuron) | 60% |

| Alkylation | Thiadiazole-5-urea + alkyl halide | 1-(Alkyl)-3-thiadiazolyl urea | 45–70% |

Notably, Thidiazuron is synthesized via condensation of 1-phenylurea with 1,2,3-thiadiazole-5-carbonyl chloride, achieving a yield of ~60% .

Biological Applications

Antistress and Senescence Inhibition in Plants

Derivatives like 1-(2-hydroxyethyl)-3-[1,2,3-thiadiazol-5-yl]urea exhibit:

-

Oxidative damage mitigation: Scavenging reactive oxygen species (ROS) in stressed plants .

-

Senescence delay: Prolonging leaf and organ vitality without cytokinin-like root inhibition .

-

Yield enhancement: Demonstrated in cereals and legumes under drought or salinity stress .

Herbicidal and Defoliation Activities

-

1-(3-methoxy-propyl)-3-[1,2,3-thiadiazol-5-yl]urea: Post-emergent herbicide targeting broadleaf weeds .

-

1,1-Dimethyl derivatives: Selective herbicides with reduced phytotoxicity to crops .

Plant Growth Regulation

Thidiazuron (TDZ) is a synthetic cytokinin with:

-

High potency: 10–100× more active than kinetin in tissue culture .

-

Applications: Micropropagation of woody plants (e.g., apple, citrus), somatic embryogenesis .

-

Mechanism: Mimics natural cytokinins, promoting cell division and shoot formation .

Environmental Considerations

-

Degradation: Degrades under UV light and microbial action in soil.

-

Regulatory Status: Classified as Xi (irritant) and N (dangerous to environment) under GHS .

Notable Derivatives and Properties

Key Compounds

| Compound | CAS No. | Key Application | Physical Properties |

|---|---|---|---|

| Thidiazuron | 51707-55-2 | Cytokinin in plant tissue culture | Mp: 213°C; Solubility: DMSO, DMF |

| 1-(2-Hydroxyethyl)-3-thiadiazolyl urea | N/A | Antistress agent | Hydrophilic, bioavailable in plants |

| 1-(3-Methoxy-propyl)-3-thiadiazolyl urea | N/A | Herbicide | Lipophilic, systemic activity |

Structural-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume